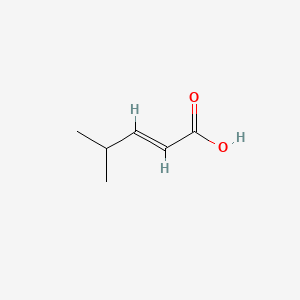
1-iodo-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iodo-3-propoxybenzene is an organic compound with the molecular formula C9H11IO. It consists of a benzene ring substituted with an iodine atom at the first position and a propoxy group at the third position. This compound is part of the larger family of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-iodo-3-propoxybenzene can be synthesized through various methods. One common approach involves the iodination of 3-propoxybenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-iodo-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-iodo-3-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-iodo-3-propoxybenzene depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-iodo-3-isopropoxybenzene: Similar in structure but with an isopropoxy group instead of a propoxy group.
1-iodo-4-propoxybenzene: Similar but with the propoxy group at the fourth position instead of the third.
Uniqueness
1-iodo-3-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
1250847-42-7 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



